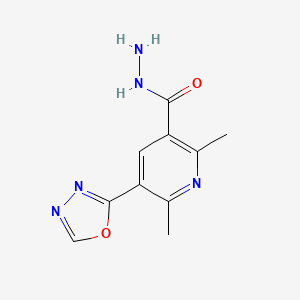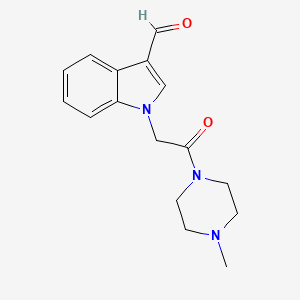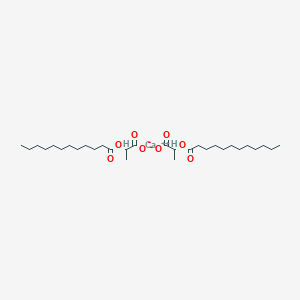
2,6-Dimethyl-5-(1,3,4-oxadiazol-2-yl)nicotinohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethyl-5-(1,3,4-oxadiazol-2-yl)nicotinohydrazide is a compound that belongs to the class of oxadiazole derivatives Oxadiazoles are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms
Vorbereitungsmethoden
The synthesis of 2,6-Dimethyl-5-(1,3,4-oxadiazol-2-yl)nicotinohydrazide typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One common method is the reaction of amidoximes with isatoic anhydrides in a NaOH-DMSO medium at ambient temperature . This method allows for the efficient synthesis of structurally diverse oxadiazole derivatives without the need for protective groups.
Industrial production methods for oxadiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and other advanced technologies to improve yield and reduce production costs.
Analyse Chemischer Reaktionen
2,6-Dimethyl-5-(1,3,4-oxadiazol-2-yl)nicotinohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted oxadiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound is used in the development of new materials, such as fluorescent dyes and sensors.
Wirkmechanismus
The mechanism of action of 2,6-Dimethyl-5-(1,3,4-oxadiazol-2-yl)nicotinohydrazide involves its interaction with specific molecular targets and pathways. For example, as an antimicrobial agent, it may inhibit the synthesis of essential biomolecules in bacteria or fungi, leading to cell death. In medicinal applications, the compound may interact with enzymes or receptors involved in disease pathways, thereby modulating their activity and exerting therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
2,6-Dimethyl-5-(1,3,4-oxadiazol-2-yl)nicotinohydrazide can be compared with other oxadiazole derivatives, such as:
1,2,4-Oxadiazole: Known for its use in pharmaceuticals and agrochemicals.
1,3,4-Oxadiazole: Commonly used in the development of anticancer and anti-inflammatory agents.
1,2,5-Oxadiazole: Studied for its potential as an energetic material and in the development of new materials.
The uniqueness of this compound lies in its specific substitution pattern, which can confer unique biological activities and chemical properties compared to other oxadiazole derivatives .
Eigenschaften
Molekularformel |
C10H11N5O2 |
|---|---|
Molekulargewicht |
233.23 g/mol |
IUPAC-Name |
2,6-dimethyl-5-(1,3,4-oxadiazol-2-yl)pyridine-3-carbohydrazide |
InChI |
InChI=1S/C10H11N5O2/c1-5-7(9(16)14-11)3-8(6(2)13-5)10-15-12-4-17-10/h3-4H,11H2,1-2H3,(H,14,16) |
InChI-Schlüssel |
PZHUOQNLPIFIGK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C(=N1)C)C2=NN=CO2)C(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H,2H,3H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B13118413.png)
![4-Chloropyrrolo[1,2-a]quinoxaline-7-carbonitrile](/img/structure/B13118414.png)


![3-((4-Hydroxy-1-(3-phenylpropanoyl)piperidin-4-yl)methyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13118439.png)

![6-(4-Methoxybenzyl)-5,6-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4,7(3H)-trione](/img/structure/B13118455.png)

![N-((3',4'-Dichloro-[1,1'-biphenyl]-4-yl)methyl)-2-(2-(trifluoromethyl)phenyl)quinazolin-4-amine](/img/structure/B13118467.png)
![(R)-3-(6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-3-yl)benzonitrile](/img/structure/B13118479.png)




